2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE
Overview
Description
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE is a complex organic compound that features a unique combination of adamantyl, piperazinyl, and trifluoroethoxy groups attached to a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE typically involves multiple steps. One common approach starts with the preparation of the adamantyl-piperazine intermediate. This intermediate is then reacted with a triazine derivative under specific conditions to introduce the trifluoroethoxy groups.
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Preparation of Adamantyl-Piperazine Intermediate
Reactants: 1-adamantylamine and piperazine.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the formation of the intermediate.
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Formation of the Final Compound
Reactants: The adamantyl-piperazine intermediate and a triazine derivative (e.g., cyanuric chloride).
Conditions: The reaction is conducted in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., acetonitrile) to introduce the trifluoroethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The adamantyl and piperazine moieties can be oxidized or reduced to form different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base (e.g., sodium hydride) to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activity.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.
Chemical Research: The compound serves as a building block for the synthesis of other complex molecules and is used in various chemical reactions to study reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The adamantyl and piperazine moieties can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide: This compound features a similar adamantyl-piperazine structure but with different functional groups.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine moiety, but with a pyrimidine core instead of a triazine core.
Uniqueness
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE is unique due to the presence of trifluoroethoxy groups attached to the triazine core, which can impart distinct chemical and physical properties. The combination of adamantyl and piperazine moieties also contributes to its unique structural and functional characteristics .
Properties
IUPAC Name |
2-[4-(1-adamantyl)piperazin-1-yl]-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F6N5O2/c22-20(23,24)11-33-17-28-16(29-18(30-17)34-12-21(25,26)27)31-1-3-32(4-2-31)19-8-13-5-14(9-19)7-15(6-13)10-19/h13-15H,1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFYEJLCXMKXPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC(=N2)OCC(F)(F)F)OCC(F)(F)F)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F6N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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